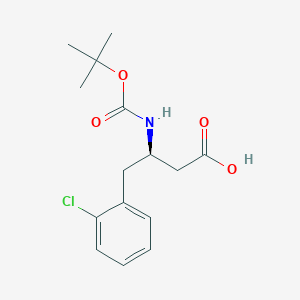

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Description

Properties

IUPAC Name |

(3R)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPCCFLMVZEKN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Introduction

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif, a β-amino acid with an ortho-chlorinated phenyl group, is a key component in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). The precise stereochemistry at the C3 position is often crucial for the desired pharmacological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into both classical and modern synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and the rationale behind methodological choices.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Resolution of a Racemic Mixture: This traditional yet robust method involves the synthesis of the racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid followed by separation of the enantiomers using a chiral resolving agent.

-

Asymmetric Synthesis: This more modern approach aims to directly generate the desired (R)-enantiomer with high stereoselectivity, often employing chiral catalysts or auxiliaries.

This guide will explore both strategies in detail, providing theoretical background, practical protocols, and comparative analysis.

Part 1: Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid and Subsequent Chiral Resolution

This pathway is a reliable and often scalable method. It begins with the synthesis of the racemic β-amino acid, which is then resolved to isolate the desired (R)-enantiomer. The free amine is subsequently protected with the tert-butoxycarbonyl (Boc) group.

Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid

A common and effective method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Reaction Scheme:

Figure 1: Synthesis of the racemic β-amino acid via the Rodionov reaction.

Experimental Protocol: Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chiral Resolution using (+)-Tartaric Acid

The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent. For amino acids, chiral acids like tartaric acid are commonly employed.[1] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Conceptual Workflow:

Figure 2: Workflow for chiral resolution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid in a suitable hot solvent, such as aqueous ethanol. To this solution, add an equimolar amount of (+)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the (R)-amino acid-(+)-tartrate salt.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt.

-

Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (pH 9-10) with a suitable base like ammonium hydroxide or sodium hydroxide. This will precipitate the free (R)-amino acid, which can be collected by filtration, washed with cold water, and dried.

Part 2: Asymmetric Synthesis via Catalytic Hydrogenation

A more elegant and atom-economical approach is the direct asymmetric synthesis of the desired enantiomer. Asymmetric hydrogenation of a prochiral β-enamino ester is a powerful strategy to achieve this.[2] This method relies on the use of a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.

Reaction Scheme:

Figure 3: Asymmetric synthesis pathway via hydrogenation of a β-enamino ester.

Synthesis of the β-Enamino Ester Precursor

The prochiral β-enamino ester can be readily prepared from the corresponding β-ketoester and a source of ammonia, such as ammonium acetate.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-(2-chlorophenyl)but-2-enoate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxo-4-(2-chlorophenyl)butanoate (1 equivalent) in a suitable solvent like ethanol.

-

Reaction Execution: Add ammonium acetate (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-enamino ester, which can be used in the next step without further purification or purified by column chromatography.

Asymmetric Hydrogenation

The key stereochemistry-determining step is the asymmetric hydrogenation of the β-enamino ester. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Rhodium complexes with chiral ferrocenyl diphosphine ligands are known to be effective for this transformation.[2]

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the chiral rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a degassed solvent (e.g., methanol or THF) is prepared.

-

Hydrogenation: The β-enamino ester is dissolved in a degassed solvent and added to the catalyst solution in a high-pressure reactor.

-

Reaction Execution: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until the consumption of hydrogen ceases.

-

Work-up and Isolation: After releasing the pressure, the solvent is removed under reduced pressure. The resulting (R)-amino ester can be purified by chromatography.

Hydrolysis to the Free Amino Acid

The final step in this sequence is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve the (R)-amino ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Reaction Execution: Add a base, such as lithium hydroxide or sodium hydroxide (1.5-2 equivalents), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1N HCl). The product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent, and the combined organic layers dried and concentrated to yield the (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid.

Part 3: Boc Protection of (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

The final step in the synthesis is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the nucleophilic amine from participating in unwanted side reactions.[3]

Reaction Scheme:

Figure 4: Boc protection of the chiral amino acid.

Experimental Protocol: Boc Protection

-

Reaction Setup: Dissolve (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (1 equivalent) in a suitable solvent mixture, such as dioxane/water or THF/water.

-

Reaction Execution: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while stirring vigorously at room temperature. The reaction is typically complete within a few hours to overnight.

-

Work-up and Isolation: After the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid. Purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Analysis of Synthetic Pathways

| Feature | Chiral Resolution Pathway | Asymmetric Synthesis Pathway |

| Overall Yield | Theoretically limited to 50% for the desired enantiomer from the racemate. | Can be significantly higher, depending on the efficiency of each step. |

| Stereoselectivity | Depends on the efficiency of the resolution process. Multiple recrystallizations may be needed for high enantiopurity. | High enantiomeric excess (ee >95%) can often be achieved directly in the key asymmetric step. |

| Scalability | Generally straightforward to scale up, as crystallization is a scalable process. | May require specialized high-pressure equipment and careful optimization of catalyst loading for large-scale production. |

| Cost | The cost of the resolving agent and potential loss of 50% of the material can be significant. | The cost of the chiral catalyst and ligand can be high, but this is often offset by higher yields and efficiency. |

| Atom Economy | Lower, due to the discarding of the undesired enantiomer (unless a racemization and recycling process is implemented). | Higher, as the desired enantiomer is formed directly. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The choice between a classical resolution approach and a modern asymmetric synthesis pathway will depend on various factors, including the desired scale of production, cost considerations, and available equipment. For large-scale manufacturing, the development of an efficient asymmetric hydrogenation process is often the preferred route due to its higher potential yield and atom economy. However, chiral resolution remains a valuable and reliable method, particularly for laboratory-scale synthesis and initial process development. The protocols and discussions provided in this guide offer a solid foundation for researchers and professionals to make informed decisions and successfully synthesize this important chiral building block.

References

A Technical Guide to the Predicted Biological Activity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid as a GABA Analog

Introduction: The Significance of GABAergic Modulation in Neuroscience

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] This delicate equilibrium is fundamental for normal brain function, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[2][4][5] Consequently, the GABAergic system represents a major target for therapeutic intervention.

GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[6][7] GABA-A receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals.[6][8] The development of GABA analogs, molecules that mimic the structure and/or function of GABA, has been a cornerstone of neuropharmacology, leading to the discovery of important drugs like baclofen and gabapentin.[2][4][9]

This technical guide provides an in-depth analysis of the predicted biological activity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid , a chiral GABA analog. Drawing upon the well-established pharmacology of structurally similar compounds, particularly baclofen, this document will explore its likely mechanism of action, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. Thetert-butyloxycarbonyl (Boc) protecting group on the amine is a common feature in synthetic chemistry, allowing for controlled reactions, and is typically removed in the final active compound.[10] This guide will consider the biological activity of the de-protected molecule.

Molecular Profile and Rationale for Investigation

This compound is a derivative of GABA, characterized by the presence of a 2-chlorophenyl ring at the β-position and a Boc protecting group on the amino group. The "(R)" designation indicates a specific stereochemical configuration at the chiral center.

Several key structural features suggest that this molecule is a promising candidate for GABAergic activity:

-

GABA Backbone: The core structure is based on aminobutyric acid, the fundamental scaffold for interaction with GABA receptors.

-

Phenyl Ring Substitution: The presence of a phenyl ring allows the molecule to cross the blood-brain barrier more effectively than GABA itself, a critical feature for CNS-acting drugs.[11]

-

Para-Chlorophenyl Moiety: The substitution pattern is reminiscent of baclofen (β-(4-chlorophenyl)-GABA), a potent and selective GABA-B receptor agonist.[4][12] The position of the chlorine atom (ortho in this case, versus para in baclofen) will likely influence receptor binding affinity and selectivity.

-

Stereochemistry: For many GABA analogs, particularly baclofen, the biological activity resides almost exclusively in the (R)-enantiomer.[13][14] Therefore, the (R)-configuration of the topic compound is significant.

Based on these structural similarities, it is hypothesized that this compound, upon deprotection, will function as a GABA-B receptor agonist.

Predicted Mechanism of Action: A Focus on GABA-B Receptor Agonism

The primary mechanism of action for the de-protected form of this compound is predicted to be agonism at the GABA-B receptor.[1][5] Activation of GABA-B receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.[1][6]

GABA-B Receptor Signaling Pathway

The anticipated signaling pathway is as follows:

-

Receptor Binding: The molecule binds to the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits.

-

G-Protein Activation: This binding event activates associated inhibitory G-proteins (Gi/o).

-

Downstream Effector Modulation: The activated G-proteins then modulate the activity of two key downstream effectors:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.[1][6]

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters.[1][15]

-

-

The net effect of these actions is a reduction in neuronal excitability, which is the basis for the potential therapeutic effects of this compound.

Diagram: Predicted GABA-B Receptor Signaling Pathway

Caption: Predicted mechanism of action at presynaptic and postsynaptic GABA-B receptors.

Quantitative Prediction of Biological Activity

While specific experimental data for this compound is not yet available, we can extrapolate potential binding affinities and functional potencies based on data for baclofen and phenibut. It is important to note that the ortho-chloro substitution may result in different values compared to the para-chloro substitution of baclofen.

Table 1: Predicted and Comparative Binding Affinities and Functional Potencies

| Compound | Target | Predicted/Known Kᵢ (µM) | Predicted/Known EC₅₀ (µM) |

| (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | GABA-B Receptor | 0.1 - 5 (Predicted) | 1 - 20 (Predicted) |

| (R)-Baclofen | GABA-B Receptor | ~0.1 | ~1-5 |

| (R)-Phenibut | GABA-B Receptor | ~5-10 | ~50-100 |

| Gabapentin | α₂δ subunit of VGCCs | ~0.04 | N/A |

Note: The data for the topic compound are predictive and require experimental validation. Data for comparative compounds are approximated from published literature.[11][12]

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The Boc protecting group would need to be removed prior to these biological assays.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay will determine the binding affinity (Kᵢ) of the compound for the GABA-B receptor.

Objective: To quantify the ability of the test compound to displace a known radiolabeled GABA-B receptor antagonist.

Materials:

-

Rat brain cortical membranes (source of GABA-B receptors)

-

Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist)

-

Test compound: (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

-

Positive control: (R)-Baclofen

-

Non-specific binding control: A high concentration of unlabeled baclofen

-

Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellets multiple times and resuspend in the incubation buffer to a final protein concentration of 0.1-0.2 mg/mL.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP54626 (e.g., 2 nM), and varying concentrations of the test compound or controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining GABA-B receptor binding affinity.

Electrophysiological Analysis of Functional Activity

Electrophysiology will be used to determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-B receptors and to quantify its potency (EC₅₀).

Objective: To measure the effect of the test compound on GABA-B receptor-mediated ion channel activity in neurons.

Method: Whole-cell patch-clamp recording from cultured hippocampal neurons or brain slices.

Protocol:

-

Cell Preparation: Prepare primary cultures of hippocampal neurons from neonatal rats or prepare acute brain slices.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a neuron. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Perfuse the neuron with a solution containing a known concentration of the test compound.

-

Data Acquisition: Record the changes in membrane current. Activation of GABA-B receptors and subsequent opening of GIRK channels will result in an outward potassium current.

-

Dose-Response Curve: Apply a range of concentrations of the test compound to generate a dose-response curve.

-

Data Analysis: Plot the amplitude of the outward current as a function of the log concentration of the compound. Fit the data with a sigmoidal function to determine the EC₅₀ and the maximum effect (Eₘₐₓ).

In Vivo Behavioral Assays

Based on the predicted GABA-B agonist activity, the compound is expected to exhibit anxiolytic and muscle relaxant properties. Standard behavioral models can be used to test these hypotheses in rodents.

-

Elevated Plus Maze (Anxiety): Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

-

Rotarod Test (Motor Coordination and Muscle Relaxation): Muscle relaxant effects can lead to a decrease in the time a rodent can stay on a rotating rod.

Potential Therapeutic Applications

Given its predicted profile as a GABA-B receptor agonist, (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid could have potential therapeutic applications in conditions characterized by neuronal hyperexcitability, including:

-

Spasticity: As a muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[4]

-

Anxiety Disorders: By reducing overall neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.[16][17]

-

Neuropathic Pain: GABA-B agonists can modulate pain signaling pathways.

-

Substance Use Disorders: Baclofen has been investigated for the treatment of alcohol use disorder.[12]

Conclusion

This compound is a compelling GABA analog for further investigation. Its structural similarity to baclofen strongly suggests that its de-protected form will act as a potent and selective GABA-B receptor agonist. The ortho-position of the chloro-substituent is a key structural difference that may confer a unique pharmacological profile in terms of potency, selectivity, and pharmacokinetics compared to existing GABAergic drugs. The experimental plan outlined in this guide provides a clear path to validating these predictions and elucidating the full therapeutic potential of this compound.

References

- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacological Effect of GABA Analogues on GABA- ϱ 2 Receptors and Their Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Phenibut - Wikipedia [en.wikipedia.org]

- 12. Baclofen - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psychiatrist.com [psychiatrist.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid, a chiral building block with the CAS Number 218608-93-6, represents a class of protected amino acids pivotal in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses by preventing unwanted side reactions of the amine functionality.[1] The presence of a chlorinated phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such intermediates is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Key among these properties are solubility and stability. Solubility dictates the choice of solvent systems for synthesis and purification, impacts formulation strategies, and influences bioavailability. Stability, the ability of the compound to resist chemical degradation, is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product.[2][3]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical and biological systems. For this compound, its relatively non-polar Boc group and chlorophenyl moiety, combined with the polar carboxylic acid, suggest a complex solubility profile. A systematic approach is essential for its characterization.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a preliminary framework for solvent selection. The molecule possesses both hydrophobic regions (the Boc and 2-chlorophenyl groups) and a hydrophilic region (the carboxylic acid). Therefore, a range of solvents with varying polarities should be evaluated.

Initial Solvent Screen:

-

Non-polar: Toluene, Heptane

-

Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)[4]

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5]

-

Polar Protic: Methanol, Ethanol, Water

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to quantitatively determine the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Measurement.

Detailed Protocol: Equilibrium Solubility Measurement

This protocol provides a step-by-step method for determining the equilibrium solubility of the target compound.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Solvent Addition: Accurately pipette a known volume of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid.

-

Extraction: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve of the compound should be prepared for accurate quantification.

Data Presentation

The results should be compiled into a clear and concise table.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Dichloromethane | 3.1 | 25 | Experimental Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value |

| Acetonitrile | 5.8 | 25 | Experimental Value |

| Methanol | 5.1 | 25 | Experimental Value |

| Water | 10.2 | 25 | Experimental Value |

| Additional Solvents | ... | ... | ... |

Part 2: Stability Profiling and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation, or stress testing, is an essential part of this process, designed to identify likely degradation products and establish degradation pathways.[2][3][7]

Rationale for Forced Degradation

Forced degradation studies on this compound serve several key purposes:

-

Identification of Degradation Products: To understand the potential impurities that may arise during manufacturing and storage.

-

Elucidation of Degradation Pathways: To reveal the chemical mechanisms of degradation (e.g., hydrolysis, oxidation).[2][8]

-

Development of Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate the intact compound from its degradation products.[8]

-

Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or acid) helps in designing a stable formulation and selecting appropriate packaging.[3][7]

The Boc protecting group is known to be labile under acidic conditions, which is a key consideration in designing these studies.[4]

Experimental Design for Forced Degradation

Forced degradation studies should be conducted on a single batch of the compound and should aim for a degradation of 5-20%.[7][9] Degradation beyond this range may lead to secondary degradation products that are not relevant to normal storage conditions.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.[9]

1. Acid Hydrolysis:

-

Procedure: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

-

Causality: This condition specifically targets acid-labile functional groups. The Boc group is expected to be cleaved under these conditions.[4]

2. Base Hydrolysis:

-

Procedure: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) and sample at various time points.

-

Quenching: Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

-

Causality: This condition tests for susceptibility to base-catalyzed degradation. While the Boc group is generally stable to base, other functionalities could be affected.

3. Oxidative Degradation:

-

Procedure: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature and sample at various time points.

-

Causality: This evaluates the molecule's susceptibility to oxidation.

4. Thermal Degradation:

-

Procedure: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 80°C) in a stability chamber.[10] Analyze at set intervals.

-

Causality: This assesses the intrinsic thermal stability of the molecule in the solid state.

5. Photostability:

-

Procedure: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6][9] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Causality: This identifies any potential for degradation upon exposure to light, which is crucial for packaging decisions.

Data Analysis and Presentation

The primary analytical technique for evaluating stability is a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products.

Data Summary Table for Forced Degradation:

| Stress Condition | Duration/Temp | % Degradation of Parent Compound | No. of Degradants | RRT of Major Degradants |

| 0.1 M HCl | 24h / 60°C | Experimental Value | Value | e.g., 0.85, 1.12 |

| 0.1 M NaOH | 24h / 60°C | Experimental Value | Value | ... |

| 3% H₂O₂ | 24h / RT | Experimental Value | Value | ... |

| Thermal (Solid) | 7 days / 80°C | Experimental Value | Value | ... |

| Photolytic | ICH Q1B | Experimental Value | Value | ... |

Mass Balance: A critical aspect of the analysis is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value. This confirms that all major degradation products have been detected.

Part 3: Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period for the compound.[6]

Study Design

-

Batches: Data should be provided on at least three primary batches of the drug substance.[6][10]

-

Container Closure System: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[11]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

Analytical Monitoring

The stability-indicating method developed during forced degradation studies should be used to monitor the following attributes at each time point:

-

Appearance

-

Assay

-

Degradation products/Purity

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in pharmaceutical development. The protocols and frameworks presented in this guide provide a robust, scientifically-grounded approach for this characterization. By systematically evaluating solubility in a range of solvents and probing the molecule's stability under various stress conditions, researchers can generate the critical data needed to guide synthetic route optimization, formulation development, and regulatory submissions. This ensures the quality, safety, and efficacy of the resulting therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 6. database.ich.org [database.ich.org]

- 7. acdlabs.com [acdlabs.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. snscourseware.org [snscourseware.org]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

The Pivotal Role of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid in the Enantioselective Synthesis of (R)-Baclofen

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Baclofen, a γ-aminobutyric acid (GABA) analogue, is a clinically significant muscle relaxant and antispastic agent.[1] Its therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer, making the stereoselective synthesis of (R)-Baclofen a critical objective in pharmaceutical manufacturing.[2][3] This guide provides a detailed technical examination of a modern synthetic strategy that utilizes Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid as the key penultimate intermediate. We will explore the rationale behind this approach, focusing on an asymmetric catalytic method for its preparation and the final, decisive deprotection step to yield the active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Imperative of Chirality in Baclofen's Activity

Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] functions as a selective agonist for GABA-B receptors in the central nervous system, leading to its therapeutic effects.[4] Early clinical applications utilized a racemic mixture of Baclofen. However, extensive pharmacological studies revealed that the biological activity resides almost entirely within the (R)-(-)-enantiomer.[3] The (S)-(+)-enantiomer is largely inactive. This stereospecificity underscores the importance of asymmetric synthesis in producing a drug that is more potent, has a cleaner pharmacological profile, and minimizes metabolic burden from inactive isomers.

The synthesis of enantiomerically pure (R)-Baclofen presents a significant challenge: the construction of the chiral center at the β-carbon. Modern synthetic strategies have shifted from classical resolution of racemates to more elegant and efficient asymmetric methods. A highly convergent and effective approach involves the synthesis of an immediate precursor, where the crucial amine functionality is temporarily "masked" with a protecting group. This is where This compound emerges as a pivotal intermediate.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its robustness under various reaction conditions (e.g., basic, nucleophilic) and its clean, quantitative removal under specific acidic conditions.[5] This orthogonality allows for complex molecular manipulations on other parts of the molecule without disturbing the protected amine, streamlining the synthetic pathway.

Strategic Synthesis of the Chiral Intermediate

The core challenge is the enantioselective formation of the carbon-carbon bond that establishes the stereocenter. One of the most powerful methods to achieve this is through transition metal-catalyzed asymmetric conjugate addition. A notable strategy involves the rhodium-catalyzed 1,4-addition of an arylboronic acid to an α,β-unsaturated γ-lactam.[6]

This approach is highly favored for several reasons:

-

Expertise & Experience: It builds upon well-established and predictable organometallic catalysis, offering high levels of stereocontrol.

-

Trustworthiness: The reaction is often high-yielding and the stereochemical outcome is dictated by the choice of the chiral ligand, making the process reliable and reproducible.

-

Authoritative Grounding: This methodology has been successfully applied to the synthesis of several bioactive compounds, including (R)-Rolipram and (R)-Baclofen, demonstrating its robustness.[6]

The logical workflow for this synthesis is depicted below.

Caption: Asymmetric synthesis workflow to the key intermediate.

Experimental Protocol: Synthesis of Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid

This protocol is a representative synthesis based on established methodologies.[6]

Step 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

-

To a solution of the Boc-protected α,β-unsaturated γ-lactam (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water) is added 4-chlorophenylboronic acid (1.5 equiv).

-

The chiral rhodium catalyst, typically formed in situ from [Rh(cod)2]BF4 and a chiral diene ligand like (S)-BINAP, is added (1-3 mol%).

-

The reaction mixture is heated (e.g., to 100 °C) and stirred under an inert atmosphere (N2 or Ar) for 12-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, Boc-(R)-3-(4-chlorophenyl)-pyrrolidin-2-one, is purified by column chromatography.

Step 2: Hydrolysis of the Lactam

-

The purified lactam (1.0 equiv) is dissolved in a solvent mixture such as THF/water.

-

An excess of a base, such as lithium hydroxide (LiOH) (approx. 4-5 equiv), is added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

The reaction is quenched by acidification with aqueous HCl (e.g., 1N HCl) to a pH of ~3.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated to yield Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid as the desired intermediate.

| Parameter | Step 1: Conjugate Addition | Step 2: Hydrolysis |

| Key Reagents | 4-Chlorophenylboronic acid, Rh-catalyst | Lithium Hydroxide (LiOH) |

| Solvent | 1,4-Dioxane / H₂O | THF / H₂O |

| Temperature | 100 °C | Room Temperature |

| Typical Yield | >90% | >85% |

| Enantiomeric Excess | >99% e.e. | N/A |

The Core Directive: Boc Deprotection to Yield (R)-Baclofen

With the chiral intermediate in hand, the final step is the removal of the Boc protecting group to unveil the primary amine of (R)-Baclofen. This transformation is the sole purpose of having synthesized the Boc-protected precursor.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is a straightforward yet elegant carbamate hydrolysis reaction initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

The mechanism proceeds via three key stages:[7][8]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.

-

Carbocation Formation: The protonated intermediate fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine of (R)-Baclofen. The amine is then protonated by the excess acid in the medium, yielding the final product as an amine salt.[7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Self-Validating Protocol: Boc Deprotection

This protocol is designed to be self-validating through careful monitoring and isolation procedures. The generation of gaseous byproducts (isobutylene and CO₂) drives the reaction to completion.[7]

Materials and Reagents:

-

Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid

-

Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) (optional, as co-solvent)

-

Diethyl ether (for precipitation)

-

Scavenger (optional, e.g., anisole or water) to trap the tert-butyl cation[9]

Step-by-Step Methodology:

-

Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a suitable solvent like DCM or use the acidic reagent directly if it is a solution (e.g., 4M HCl in dioxane).[5]

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the acidic reagent (e.g., TFA, 5-10 equiv) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure the system is not sealed.[7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

-

The resulting crude oil or solid is the amine salt. To isolate it, add a non-polar solvent like cold diethyl ether to precipitate the product.

-

Stir the resulting slurry for 30 minutes, then isolate the solid product by filtration.

-

Wash the filter cake with cold diethyl ether and dry under vacuum to obtain (R)-Baclofen as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

| Parameter | Boc Deprotection Protocol |

| Acidic Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) or neat |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Workup | Evaporation followed by precipitation |

| Final Product Form | Amine Salt (e.g., HCl or TFA salt) |

Conclusion

The use of this compound represents a sophisticated and highly effective strategy for the enantioselective synthesis of (R)-Baclofen. This approach elegantly solves the critical challenge of stereocontrol by creating the chiral center in a predictable manner using powerful asymmetric catalysis. The Boc group serves as a reliable protector for the amine functionality, allowing for a clean and high-yielding final deprotection step that delivers the API. This methodology, grounded in well-understood reaction mechanisms and protocols, exemplifies the principles of modern, efficient, and logical drug synthesis.

References

- 1. scirp.org [scirp.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Note and Protocol for the Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Introduction

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. β-Amino acids are crucial building blocks for the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical agents. Their incorporation into peptides can enhance enzymatic stability and confer unique conformational properties. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on a highly efficient asymmetric hydrogenation of an unprotected enamine, a strategy noted for its atom economy and high enantioselectivity.[1][2][3]

Strategic Overview of the Synthesis

The synthesis of the target molecule is achieved through a multi-step process, commencing with the generation of a β-keto ester, followed by the formation of an enamine intermediate. The crucial stereochemistry is introduced via a rhodium-catalyzed asymmetric hydrogenation. Subsequent saponification and Boc-protection yield the final product. This approach is advantageous as it avoids the need for a resolution of racemates or the use of stoichiometric chiral auxiliaries, which can be inefficient.[1]

Diagram of the Synthetic Workflow

References

Application of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid in Pharmaceutical Development

Introduction: A Chiral Building Block of Critical Importance

In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral intermediates that serve as versatile building blocks are consequently of immense value. Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is one such critical intermediate, primarily utilized in the asymmetric synthesis of (R)-Baclofen, a potent and selective agonist of the GABAB receptor.[1] The biological activity of Baclofen resides almost exclusively in its (R)-enantiomer, making stereocontrolled synthesis not just an academic exercise, but a clinical necessity.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its pivotal role in the synthesis of (R)-Baclofen, provide detailed protocols for its use, and explain the underlying chemical principles that make it an advantageous synthetic precursor.

The Significance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[2] Its widespread use stems from a unique combination of stability across a range of reaction conditions and its facile, selective removal under acidic conditions.[2] This allows for the temporary masking of the nucleophilic and basic nature of the amine functionality, preventing unwanted side reactions during synthetic transformations at other parts of the molecule.[3]

In the context of synthesizing (R)-Baclofen, the Boc group on the amino function of 3-Amino-4-(2-chloro-phenyl)-butyric acid offers several key advantages:

-

Enhanced Solubility: The lipophilic nature of the Boc group can improve the solubility of the amino acid intermediate in organic solvents, facilitating reactions and purification.

-

Prevention of Undesired Reactions: It prevents the free amine from participating in unwanted side reactions, such as intermolecular condensation or reactions with other electrophilic centers in the molecule or reagents.

-

Direction of Stereochemistry: In some synthetic strategies, the steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions.

-

Facile Deprotection: The final step to unveil the active pharmaceutical ingredient is often the removal of the Boc group, which can typically be achieved under mild acidic conditions that do not compromise the integrity of the final product.[2]

Mechanism of Action of (R)-Baclofen: The Therapeutic Target

(R)-Baclofen exerts its therapeutic effects as a muscle relaxant and antispasmodic agent by acting as a selective agonist at GABAB receptors in the central nervous system (CNS).[4][5] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including:

-

Activation of Potassium Channels: This leads to an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[6]

-

Inhibition of Calcium Channels: Reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the release of excitatory neurotransmitters.[6]

-

Inhibition of Adenylate Cyclase: This reduces the production of cyclic AMP (cAMP), further contributing to a decrease in neuronal excitability.[6]

By mimicking the action of GABA at these receptors, (R)-Baclofen effectively dampens neuronal activity in the spinal cord, leading to a reduction in muscle spasticity.

Application in the Synthesis of (R)-Baclofen

This compound serves as a late-stage intermediate in several synthetic routes to (R)-Baclofen. The final step in these syntheses is the deprotection of the Boc group to yield the free amino acid, which is the active drug.

Caption: Synthetic pathway from the Boc-protected intermediate to (R)-Baclofen.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and reproducible synthetic work.

| Property | Value | Source |

| Chemical Name | (R)-3-((tert-Butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid | |

| CAS Number | 218608-93-6 | |

| Molecular Formula | C₁₅H₂₀ClNO₄ | |

| Molecular Weight | 313.78 g/mol | |

| Appearance | White to off-white solid | Representative |

| Melting Point | Not explicitly available; typically >100°C for similar compounds. | Representative |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Representative |

| Storage Conditions | 2-8°C, under an inert atmosphere. |

Note: Some physical properties are representative and may vary between batches and suppliers. It is always recommended to consult the supplier-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Deprotection of this compound to Synthesize (R)-Baclofen

This protocol outlines the acid-catalyzed removal of the Boc protecting group to yield (R)-Baclofen. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

-

Acid Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (5-10 equivalents) dropwise. Causality Note: The reaction is exothermic, and slow addition at 0°C helps to control the reaction temperature and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. b. To the resulting residue, add cold diethyl ether to precipitate the product as a salt. Causality Note: (R)-Baclofen is generally insoluble in diethyl ether, leading to its precipitation. c. Alternatively, for a more thorough purification, carefully neutralize the acidic solution by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). Note: The free zwitterionic form of Baclofen has limited solubility in many organic solvents. Adjusting the pH to be slightly acidic or basic can improve extraction efficiency depending on the desired salt form. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude (R)-Baclofen can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield a white crystalline solid.

Caption: A generalized workflow for the deprotection protocol.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of the enantiomerically pure muscle relaxant, (R)-Baclofen. The use of the Boc protecting group provides a robust and reliable method for masking the amine functionality during the synthetic sequence, allowing for its efficient removal in the final step. The protocols and information provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

Boc deprotection methods for 3-Amino-4-(2-chloro-phenyl)-butyric acid

An Application Guide to Methodologies for the Deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, predictable cleavage under acidic treatment.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid, a key intermediate in the synthesis of pharmacologically relevant molecules. We delve into the mechanistic underpinnings of acid-catalyzed deprotection and present detailed, field-proven protocols using common acidic reagents such as Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in organic solvents. The discussion emphasizes experimental causality, potential side reactions, mitigation strategies, and comparative analysis to guide the selection of the optimal method for this specific substrate.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates, the temporary masking of reactive functional groups is essential. The Boc group is one of the most widely used protecting groups for amines due to its robustness against basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[1][3] This stability allows for extensive chemical modifications on other parts of a molecule before the final, selective unmasking of the amine.

The target molecule, 3-Amino-4-(2-chloro-phenyl)-butyric acid, is a GABA analogue and a precursor for molecules such as Baclofen, a muscle relaxant and antispastic agent.[4][5] The final step in many synthetic routes to this compound involves the removal of the N-Boc group. The choice of deprotection method is critical, as it must be efficient and high-yielding while preserving the integrity of the rest of the molecule, including the chlorine-substituted aromatic ring.

The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[2] The reaction proceeds through a well-established, multi-step mechanism that leverages the formation of a highly stable carbocation.[6][7][8]

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A).[1][7] This initial step activates the Boc group, rendering it susceptible to cleavage.

-

Fragmentation: The protonated intermediate undergoes fragmentation, cleaving the tert-butyl-oxygen bond. This results in the formation of an unstable carbamic acid and a resonance-stabilized tert-butyl cation.[1][6][7]

-

Decarboxylation & Amine Liberation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[6][8] It is crucial to perform this reaction in a well-vented system to allow the CO₂ to escape safely.[1]

-

Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt as the final product (e.g., a trifluoroacetate or hydrochloride salt).[7]

Caption: Acid-catalyzed mechanism for Boc group removal.

The Fate of the tert-Butyl Cation: A Critical Consideration

The tert-butyl cation generated during the reaction is a reactive electrophile.[9] It can participate in undesirable side reactions, most notably the alkylation of nucleophilic sites on the substrate or product molecule, such as electron-rich aromatic rings.[9] To prevent the formation of these impurities, "scavengers" are often added to the reaction mixture to trap the carbocation.[10]

Experimental Protocols for Deprotection

The following section details two primary, robust methods for the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a powerful and widely used method for Boc deprotection, typically resulting in rapid and complete conversion.[8][11] However, TFA is a strong, corrosive acid, and the high acidity can be detrimental to other sensitive functional groups if present.

Causality and Experimental Choice:

-

Reagent: A solution of 20-50% TFA in DCM is standard. Higher concentrations of TFA accelerate the reaction but also increase the risk of side reactions.[7] For a relatively stable substrate like this, a 50% solution is often effective.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for most protected amino acids and does not interfere with the reaction.

-

Scavenger: Due to the presence of the phenyl ring, a scavenger is recommended. Anisole or thioanisole are common choices to intercept the tert-butyl cation.[11]

-

Temperature: The reaction is typically performed at 0 °C to room temperature.[7] An initial cooling period helps to control any exotherm and minimize side reactions.

Detailed Protocol:

-

Preparation: Dissolve N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Prepare a deprotection solution of 50% TFA in DCM containing a scavenger such as anisole (1-2 equiv). Add this solution slowly to the stirring substrate solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[2]

-

Work-up:

-

Isolation:

-

Dissolve the oily residue in a minimal amount of methanol or DCM.

-

Add cold diethyl ether dropwise with vigorous stirring to precipitate the amine salt.[7]

-

Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

Using a 4M solution of HCl in dioxane is a highly effective and often preferred alternative to TFA.[12][13] It is generally considered milder and can offer better selectivity if other acid-sensitive groups are present.[12][13] The product is conveniently isolated as the hydrochloride salt, which is often a stable, crystalline solid.

Causality and Experimental Choice:

-

Reagent: A commercially available 4M solution of HCl in 1,4-dioxane is standard and convenient.[11][12] Using anhydrous dioxane is crucial to prevent side reactions involving water.

-

Stoichiometry: A large excess of HCl is used to drive the reaction to completion.

-

Temperature: The reaction is typically fast and efficient at room temperature, often complete within 30-60 minutes.[12][13]

-

Work-up: The work-up is straightforward, involving solvent evaporation and precipitation.

Detailed Protocol:

-

Preparation: Dissolve N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) to the substrate solution at room temperature with stirring.[14]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.[14]

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation:

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

Add cold diethyl ether to the residue and stir or sonicate to break up any solids and form a fine precipitate.

-

Collect the solid product (the amine hydrochloride salt) by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

-

Comparative Overview of Deprotection Methods

The choice of method depends on the specific requirements of the synthetic step, including scale, cost, and the presence of other functional groups.

| Feature | Method 1: TFA in DCM | Method 2: HCl in Dioxane |

| Reagent | Trifluoroacetic Acid | Hydrogen Chloride |

| Typical Conditions | 20-50% TFA/DCM, 0°C to RT, 1-3 h | 4M HCl in Dioxane, RT, 0.5-2 h |

| Advantages | Very powerful, rapid, and effective for stubborn substrates. Volatile acid is easy to remove. | Generally milder than TFA.[12] Product is a stable hydrochloride salt. Often highly selective.[12][13] |

| Disadvantages | Highly corrosive. May cleave other acid-labile groups. Scavengers often required.[9] | Dioxane is a peroxide-forming solvent and a suspected carcinogen.[9] Requires anhydrous conditions. |

| Work-up | Requires co-evaporation to remove residual acid; product is a TFA salt. | Simple evaporation and precipitation. |

General Experimental Workflow

The overall process for Boc deprotection, from setup to final product isolation, follows a logical sequence that ensures efficiency and purity.

Caption: General workflow for acidic Boc deprotection.

Conclusion

Both TFA in DCM and 4M HCl in dioxane are highly effective and reliable methods for the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid. The HCl/dioxane method is often preferable due to its slightly milder nature and the convenient isolation of the product as a stable hydrochloride salt. For substrates that prove difficult to deprotect, the more potent TFA/DCM system, supplemented with a scavenger, provides a robust alternative. Careful monitoring of the reaction and a thorough work-up procedure are paramount to achieving a high yield of the pure, deprotected amine salt, ready for subsequent synthetic transformations.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

Application Notes & Protocols: Characterization of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Introduction

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. As a derivative of γ-aminobutyric acid (GABA), its structural integrity, chemical purity, and enantiomeric excess are critical parameters that dictate its utility in the synthesis of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the amine functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule.[1]

This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound. We present detailed protocols and expert insights for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral separation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of all key functional groups and their connectivity.

The "Why": Causality in NMR Analysis

-

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see characteristic signals for the Boc group (a sharp singlet for the nine equivalent protons), the aromatic protons of the chlorophenyl ring (with splitting patterns indicative of their substitution), and the aliphatic protons of the butyric acid backbone. The coupling patterns between the aliphatic protons are crucial for confirming the connectivity.

-

¹³C NMR: This analysis reveals the number of different carbon environments in the molecule. Key signals to identify include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary and methyl carbons of the Boc group, the carbons of the aromatic ring (with distinct shifts for the carbon bearing the chlorine atom), and the aliphatic carbons.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Setup & Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using standard parameters (e.g., 100 MHz, 1024 scans, 2-second relaxation delay) with proton decoupling.

Data Processing & Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the signals in both spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and integration values.

Expected NMR Data

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly based on solvent and instrument conditions.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.3 (3C) |

| Boc C(CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~155.5 |

| -CH₂-COOH | ~2.5-2.7 (m, 2H) | ~38-40 |

| -CH(NHBoc)- | ~4.1-4.3 (m, 1H) | ~50-52 |

| Ar-CH₂- | ~2.9-3.1 (m, 2H) | ~39-41 |

| Aromatic CH | ~7.1-7.4 (m, 4H) | ~127-135 |

| C-Cl | - | ~133-135 |

| COOH | ~10-12 (br s, 1H) | ~175-177 |

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and can provide structural information through fragmentation analysis.

The "Why": Choosing the Right Ionization Technique

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for unambiguous determination of the molecular weight. The presence of chlorine will also result in a characteristic isotopic pattern (¹⁵Cl and ³⁷Cl in a ~3:1 ratio), providing further confirmation of the elemental composition.

Experimental Protocol: ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Instrumental Setup & Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in either positive or negative ion mode.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Data Analysis:

-

Identify the molecular ion peak. In positive mode, this will likely be [M+H]⁺ (m/z 314.1) or [M+Na]⁺ (m/z 336.1). In negative mode, expect [M-H]⁻ (m/z 312.1).

-

Observe the isotopic pattern for the presence of chlorine. The peak at M+2 should have an intensity of approximately one-third of the molecular ion peak.

-

If fragmentation is observed or induced (MS/MS), analyze the fragment ions to confirm structural features. A common loss for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Expected Isotopic Pattern (m/z) |

| [M+H]⁺ | 314.1157 | 314.1, 316.1 (~3:1 ratio) |